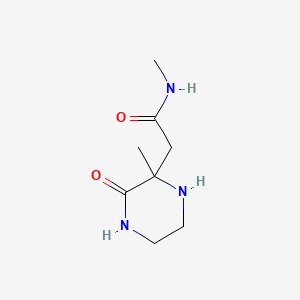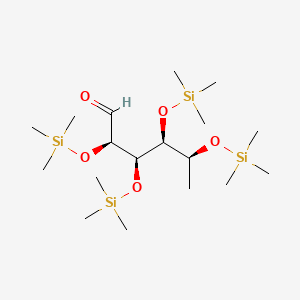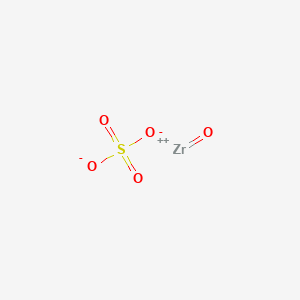
Zirconyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium oxide, also known as zirconia, is a crystalline oxide of zirconium. When used as a catalyst support and sulfated, it becomes a highly effective solid acid catalyst. Sulfated zirconium oxide is known for its high thermal stability, strong acidity, and excellent catalytic properties, making it a valuable material in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfated zirconium oxide can be synthesized using several methods, including the sol-gel technique, hydrothermal synthesis, and impregnation methods. One common approach involves the impregnation of zirconium oxide with sulfuric acid, followed by calcination at high temperatures to achieve the desired sulfated form .
Industrial Production Methods
In industrial settings, sulfated zirconium oxide is often produced using large-scale sol-gel processes. This method involves the hydrolysis and condensation of zirconium alkoxides in the presence of sulfuric acid, followed by drying and calcination to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfated zirconium oxide undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, converting organic compounds into their oxidized forms.
Reduction: It can also facilitate reduction reactions, where it helps in the conversion of compounds to their reduced states.
Isomerization: Sulfated zirconium oxide is particularly effective in the isomerization of alkanes, such as the conversion of n-hexane to its branched isomers
Common Reagents and Conditions
Common reagents used with sulfated zirconium oxide include sulfuric acid for sulfation, and various organic compounds for catalytic reactions. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure optimal catalytic activity .
Major Products Formed
The major products formed from reactions involving sulfated zirconium oxide depend on the specific reaction type. For example, in isomerization reactions, branched alkanes are the primary products, while in oxidation reactions, oxidized organic compounds are produced .
Wissenschaftliche Forschungsanwendungen
Sulfated zirconium oxide has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including isomerization, oxidation, and reduction
Biology: Its strong acidic properties make it useful in biochemical reactions and processes
Medicine: Sulfated zirconium oxide is explored for its potential in drug delivery systems and as a component in biomedical devices
Industry: It is widely used in the petroleum industry for hydrocracking and isomerization processes, as well as in the production of fine chemicals
Wirkmechanismus
The mechanism by which sulfated zirconium oxide exerts its catalytic effects involves the formation of Brønsted acids on its surface. These acidic sites facilitate various chemical reactions by providing protons to reactants, thereby increasing the reaction rate. The presence of sulfate groups enhances the acidity and stability of the catalyst, making it more effective in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tungsten-doped zirconium oxide: Similar to sulfated zirconium oxide, but with tungsten as an additional dopant to enhance catalytic properties
Rhenium-doped zirconium oxide: Another variant with rhenium as a dopant, used for specific catalytic applications
Cu/Ni-doped sulfated zirconium oxide: A multifunctional bimetallic nanocatalyst with copper and nickel dopants, used for efficient catalytic processes
Uniqueness
Sulfated zirconium oxide stands out due to its high acidity, thermal stability, and versatility in various catalytic reactions. Its ability to act as a strong acid catalyst makes it unique compared to other doped zirconium oxides .
Eigenschaften
CAS-Nummer |
15578-19-5 |
|---|---|
Molekularformel |
H2O5SZr |
Molekulargewicht |
205.295 |
IUPAC-Name |
oxozirconium;sulfuric acid |
InChI |
InChI=1S/H2O4S.O.Zr/c1-5(2,3)4;;/h(H2,1,2,3,4);; |
InChI-Schlüssel |
MUQTVKGKJFTFJV-UHFFFAOYSA-N |
SMILES |
OS(=O)(=O)O.O=[Zr] |
Synonyme |
zirconylsulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


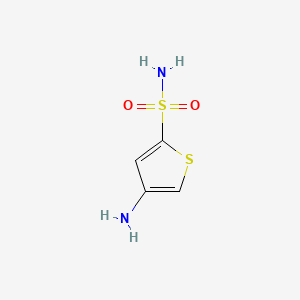
![1-(2-chloroethyl)-1H-benzo[d]imidazol-7-amine](/img/structure/B579146.png)
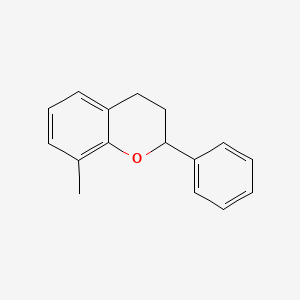
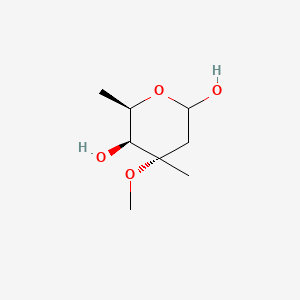

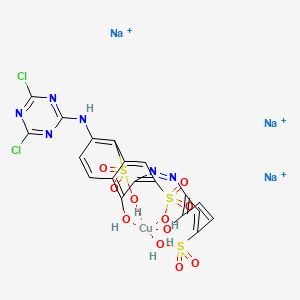
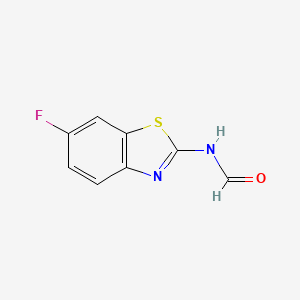
![7-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B579156.png)
![6,7,8,9-Tetrahydropyrazino[1,2-e]purin-4(1H)-one](/img/structure/B579157.png)
![(1R,2R,3S,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B579158.png)
